molecular formula C8H5ClN2O4S B14851822 Methyl 2-(chlorosulfonyl)-6-cyanoisonicotinate

Methyl 2-(chlorosulfonyl)-6-cyanoisonicotinate

Katalognummer: B14851822
Molekulargewicht: 260.65 g/mol
InChI-Schlüssel: SJDJHPADIRZSMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(chlorosulfonyl)-6-cyanoisonicotinate is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a chlorosulfonyl group, a cyano group, and a methyl ester group attached to an isonicotinic acid core. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable reagent in organic synthesis and other applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chlorosulfonyl)-6-cyanoisonicotinate typically involves the chlorosulfonylation of an appropriate precursor. One common method is the reaction of isonicotinic acid derivatives with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and safety. Continuous-flow diazotization, for example, can be employed to synthesize intermediates that are subsequently converted to the target compound. This method offers advantages such as better control over reaction parameters, reduced risk of side reactions, and scalability for large-scale production .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of Methyl 2-(chlorosulfonyl)-6-cyanoisonicotinate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution and addition reactions. The cyano group and methyl ester group also contribute to the compound’s overall reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-(chlorosulfonyl)-6-cyanoisonicotinate is unique due to its combination of a chlorosulfonyl group, a cyano group, and a methyl ester group attached to an isonicotinic acid core. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industrial applications.

Eigenschaften

Molekularformel

C8H5ClN2O4S

Molekulargewicht

260.65 g/mol

IUPAC-Name

methyl 2-chlorosulfonyl-6-cyanopyridine-4-carboxylate

InChI

InChI=1S/C8H5ClN2O4S/c1-15-8(12)5-2-6(4-10)11-7(3-5)16(9,13)14/h2-3H,1H3

InChI-Schlüssel

SJDJHPADIRZSMK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.